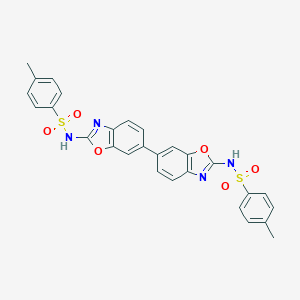![molecular formula C23H22N2O5S B296163 N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide, also known as DMF-TB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide is not fully understood, but studies have suggested that it may inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall synthesis pathway. N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory properties, and may also have potential as an anti-cancer agent. N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide has also been shown to have antioxidant properties, and may have potential as a treatment for oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide for lab experiments is its potent anti-tuberculosis activity, which makes it a valuable tool for studying the biology of Mycobacterium tuberculosis. However, N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for research related to N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide. One area of research is related to its potential as an anti-cancer agent. Studies have suggested that N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide may have anti-cancer activity against a range of cancer cell lines, and further studies are needed to fully understand its potential in this area. Another area of research is related to its potential as a treatment for oxidative stress-related diseases, including neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the potential of N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide in these areas. Additionally, studies are needed to further understand the mechanism of action of N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide, which may lead to the development of more potent and selective compounds.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with furfural to form 2,4-dimethoxyphenyl-3-furylmethanol. This intermediate is then reacted with thiosemicarbazide to form 2,4-dimethoxyphenyl-3-furylmethylthiosemicarbazide, which is further reacted with 4-chlorobenzoyl chloride to form N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide.
科学研究应用
N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is related to its potential as an anti-tuberculosis agent. Studies have shown that N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide has potent anti-tuberculosis activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
属性
分子式 |
C23H22N2O5S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide |
InChI |
InChI=1S/C23H22N2O5S/c1-28-17-9-10-19(20(12-17)29-2)24-22(27)15-5-7-16(8-6-15)23-25(21(26)14-31-23)13-18-4-3-11-30-18/h3-12,23H,13-14H2,1-2H3,(H,24,27) |
InChI 键 |
NQSFISMVCSVQRJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CO4)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CO4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)

![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)



![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)